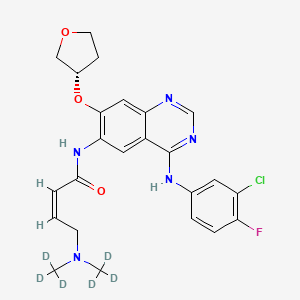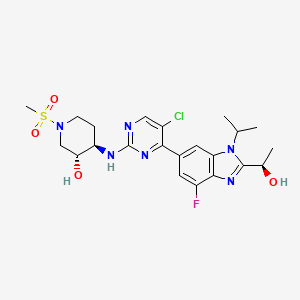
Cdk4/6-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk4/6-IN-5 is a cyclin-dependent kinase 4 and 6 inhibitor, which plays a crucial role in regulating the cell cycle. Cyclin-dependent kinase 4 and 6 inhibitors are essential in cancer therapy as they help control the transition from the G1 phase to the S phase of the cell cycle, thereby preventing abnormal cell proliferation .
Preparation Methods
The synthesis of Cdk4/6-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Cdk4/6-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Cdk4/6-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study cell cycle regulation and the effects of cyclin-dependent kinase inhibition. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in hormone receptor-positive breast cancer, non-small cell lung cancer, and head and neck squamous cell carcinoma . Additionally, it has applications in industry for the development of new therapeutic agents and drug discovery .
Mechanism of Action
The mechanism of action of Cdk4/6-IN-5 involves the inhibition of cyclin-dependent kinase 4 and 6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This leads to the suppression of cancer cell proliferation and promotes apoptosis .
Comparison with Similar Compounds
Cdk4/6-IN-5 is compared with other cyclin-dependent kinase 4 and 6 inhibitors such as palbociclib, ribociclib, and abemaciclib. While all these compounds share a similar mechanism of action, this compound may exhibit unique properties in terms of selectivity, potency, and pharmacokinetic profile. For instance, this compound might have a different binding affinity to cyclin-dependent kinase 4 and 6, leading to variations in its efficacy and safety profile .
Similar Compounds
- Palbociclib
- Ribociclib
- Abemaciclib
These compounds are also cyclin-dependent kinase 4 and 6 inhibitors and are used in cancer therapy for their ability to regulate the cell cycle and inhibit cancer cell proliferation .
Properties
Molecular Formula |
C22H28ClFN6O4S |
|---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
(3R,4R)-4-[[5-chloro-4-[7-fluoro-2-[(1R)-1-hydroxyethyl]-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |
InChI |
InChI=1S/C22H28ClFN6O4S/c1-11(2)30-17-8-13(7-15(24)20(17)27-21(30)12(3)31)19-14(23)9-25-22(28-19)26-16-5-6-29(10-18(16)32)35(4,33)34/h7-9,11-12,16,18,31-32H,5-6,10H2,1-4H3,(H,25,26,28)/t12-,16-,18-/m1/s1 |
InChI Key |
KSCSDVHAZVSGAW-XHBKTUGNSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3Cl)N[C@@H]4CCN(C[C@H]4O)S(=O)(=O)C)O |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCN(CC4O)S(=O)(=O)C)F)N=C1C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


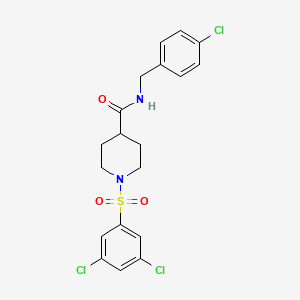
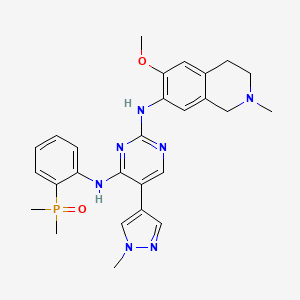
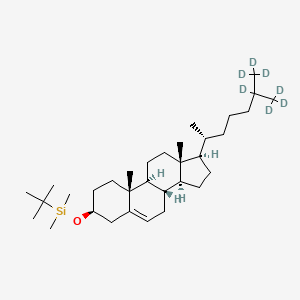
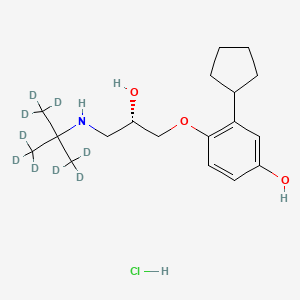
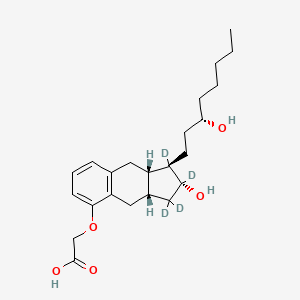
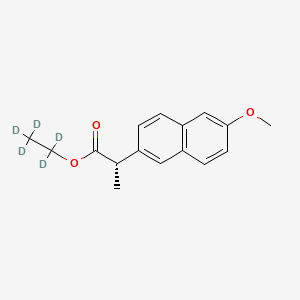
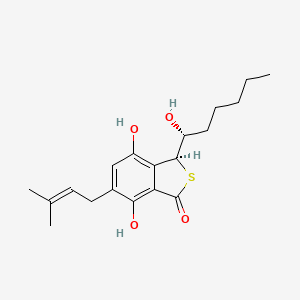
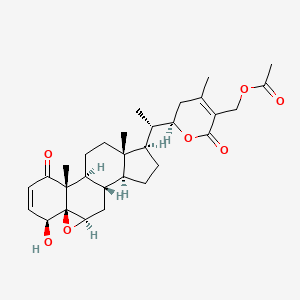
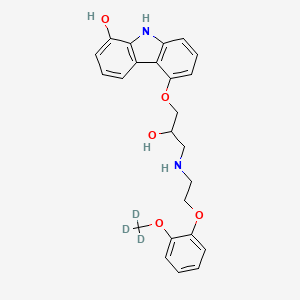
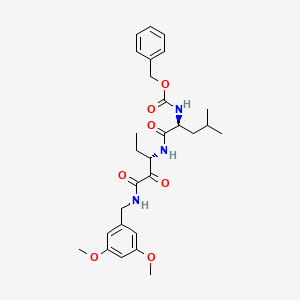
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
